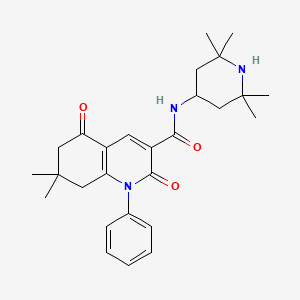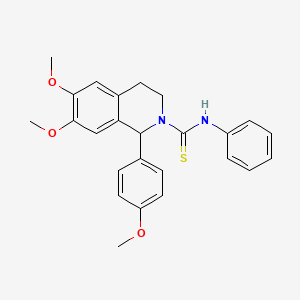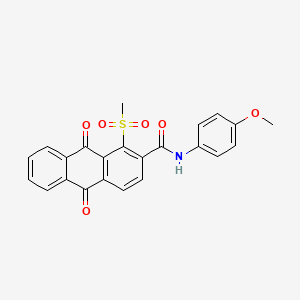![molecular formula C14H16N2O2S2 B11065453 (5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065453.png)
(5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyethyl group, and a toluidino substituent
Preparation Methods
The synthesis of 3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, including the formation of the thiazolone ring and the introduction of the methoxyethyl and toluidino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolone ring and the functional groups present in the compound play a crucial role in these interactions, affecting the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds include other thiazolone derivatives and compounds with methoxyethyl or toluidino groups. Compared to these compounds, 3-(2-METHOXYETHYL)-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential applications. Some similar compounds include:
Properties
Molecular Formula |
C14H16N2O2S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methoxyethyl)-5-[(4-methylphenyl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-3-5-11(6-4-10)15-9-12-13(17)16(7-8-18-2)14(19)20-12/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
UXMRKOTURHSBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11065373.png)

![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)

![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)

![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![ethyl 6-(2,3-dimethoxybenzyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11065416.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11065437.png)
![3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine](/img/structure/B11065443.png)
![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11065451.png)
